molecular formula C9H3Cl3IN B1449534 4,5,7-Trichloro-3-iodoquinoline CAS No. 1598298-32-8

4,5,7-Trichloro-3-iodoquinoline

Cat. No. B1449534
M. Wt: 358.4 g/mol
InChI Key: XMMYWAFCKMGTCQ-UHFFFAOYSA-N
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Description

4,5,7-Trichloro-3-iodoquinoline is a chemical compound with the molecular formula C9H3Cl3IN . It has a molecular weight of 358.39 g/mol .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 4,5,7-Trichloro-3-iodoquinoline, involves various protocols reported in the literature . These include classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 4,5,7-Trichloro-3-iodoquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Quinoline derivatives, including 4,5,7-Trichloro-3-iodoquinoline, are involved in various chemical reactions. These reactions include nucleophilic aromatic substitution reactions, which are key to forming derivatives at specific positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5,7-Trichloro-3-iodoquinoline include its molecular weight (358.39 g/mol), molecular formula (C9H3Cl3IN), and its appearance .

Future Directions

Quinoline derivatives, including 4,5,7-Trichloro-3-iodoquinoline, continue to be of interest as intermediates to new drug candidates . They have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in medicinal chemistry .

properties

IUPAC Name

4,5,7-trichloro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl3IN/c10-4-1-5(11)8-7(2-4)14-3-6(13)9(8)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMYWAFCKMGTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(C(=CN=C21)I)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,7-Trichloro-3-iodoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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